BenchChemオンラインストアへようこそ!

4-Cyclopropylthiazol-2-amine

mGlu5 Negative allosteric modulator CNS drug discovery

4-Cyclopropylthiazol-2-amine (CAS 324579-90-0) is a 2,4-disubstituted thiazole heterocycle bearing a cyclopropyl group at the C4 position and a primary amine at C2. With a molecular formula of C₆H₈N₂S and molecular weight of 140.21 g/mol, this solid compound exhibits a melting point of 79–80°C and calculated aqueous solubility of approximately 1.5 g/L at 25°C.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 324579-90-0
Cat. No. B1348598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylthiazol-2-amine
CAS324579-90-0
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESC1CC1C2=CSC(=N2)N
InChIInChI=1S/C6H8N2S/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
InChIKeyFGPNVCRMNYEMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylthiazol-2-amine (CAS 324579-90-0): A C4-Cyclopropyl-Substituted 2-Aminothiazole Building Block for Fragment-Based Drug Discovery and SAR Exploration


4-Cyclopropylthiazol-2-amine (CAS 324579-90-0) is a 2,4-disubstituted thiazole heterocycle bearing a cyclopropyl group at the C4 position and a primary amine at C2 . With a molecular formula of C₆H₈N₂S and molecular weight of 140.21 g/mol, this solid compound exhibits a melting point of 79–80°C and calculated aqueous solubility of approximately 1.5 g/L at 25°C . The compound functions primarily as a synthetic intermediate and fragment scaffold, having been employed in structure–activity relationship (SAR) studies targeting metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators [1] and glucokinase activators [2]. Its 2-aminothiazole core provides a hydrogen-bonding handle amenable to further derivatization at the amine position, while the C4 cyclopropyl substituent offers a distinct steric and electronic profile compared to methyl, phenyl, or isopropyl analogs commonly encountered in medicinal chemistry programs.

Why 4-Cyclopropylthiazol-2-amine Cannot Be Simply Substituted by Other 2-Aminothiazole Analogs: Evidence from Quantitative SAR and Target Engagement Studies


Within the 2-aminothiazole chemical series, the identity and position of the thiazole ring substituent profoundly influence target potency, selectivity, and physicochemical properties. Direct comparative data from a unified mGlu5 negative allosteric modulator SAR campaign demonstrate that replacing the C4-cyclopropyl group with a C4-methyl substituent shifts mGlu5 IC₅₀ from 900 nM to 59 nM—a ~15-fold potency increase—while substitution with phenyl yields an IC₅₀ of 5,440 nM, a ~6-fold loss [1]. Similarly, in a glucokinase activator series, the N-(4-cyclopropylthiazol-2-yl) derivative exhibits an EC₅₀ of 1,350 nM with 1.87-fold activation, whereas the N-(4-isopropylthiazol-2-yl) analog achieves an EC₅₀ of 26 nM [2]. The regioisomeric 5-cyclopropylthiazol-2-amine (CAS 606092-87-9) further demonstrates that cyclopropyl placement alone—C4 vs. C5—dictates entirely distinct biological activity profiles . These data collectively underscore that 4-cyclopropylthiazol-2-amine occupies a specific, non-interchangeable position in SAR space; generic substitution by any close analog will yield quantitatively and qualitatively divergent outcomes in target binding, functional activity, and downstream pharmacological relevance.

Quantitative Differentiation Evidence for 4-Cyclopropylthiazol-2-amine: Head-to-Head SAR, Target Engagement, and Structural Biology Data Against Key Comparators


mGlu5 Negative Allosteric Modulator SAR: C4-Cyclopropyl vs. C4-Methyl vs. C4-Phenyl Thiazole Potency Comparison

In a unified 3-cyano-5-fluoro-N-arylbenzamide series evaluated in a functional cell-based mGlu5 assay, the N-(4-cyclopropylthiazol-2-yl) analog exhibited an IC₅₀ of 900 nM. By direct comparison within the same data set, the N-(4-methylthiazol-2-yl) analog achieved an IC₅₀ of 59 nM (15.3-fold more potent), while the N-(4-phenylthiazol-2-yl) analog yielded an IC₅₀ of 5,440 nM (6.0-fold less potent). The 1-methyl-1H-pyrazol-3-yl comparator showed no measurable activity (IC₅₀ > 10,000 nM) [1]. This SAR profile positions the C4-cyclopropyl thiazole as an intermediate-potency scaffold suitable for lead optimization where balanced lipophilicity and metabolic stability are prioritized over maximal potency alone.

mGlu5 Negative allosteric modulator CNS drug discovery

Glucokinase Activator SAR: C4-Cyclopropyl vs. C4-Isopropyl vs. C4-Fluorophenyl Thiazole Activation Potency

In a comprehensive glucokinase (GK) activator SAR study employing a coupled spectrophotometric assay with human recombinant GK, the N-(4-cyclopropylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)propanamide compound demonstrated an EC₅₀ of 1,350 nM with 1.87-fold GK activation [1][2]. Within the same series, the N-(4-isopropylthiazol-2-yl) analog was the most potent activator with an EC₅₀ of 26 nM (51.9-fold more potent), while N-(4-ethylthiazol-2-yl) gave 2.17-fold activation, N-(4-isobutylthiazol-2-yl) 2.05-fold, and N-(4-(4-fluorophenyl)thiazol-2-yl) achieved an EC₅₀ of 1,180 nM with 1.25-fold activation [1][3]. The cyclopropyl analog occupies a distinct position of moderate activation potency situated between the weakly activating aryl-substituted analogs and the highly potent branched-alkyl series.

Glucokinase activator Type 2 diabetes Allosteric modulation

Fragment-Based Drug Discovery Validation: Co-Crystal Structure of 4-Cyclopropylthiazole Fragment Bound to SARS-CoV-2 NSP14 Exonuclease

The 4-cyclopropylthiazol-2-amine scaffold served as the core fragment for developing N-((4-cyclopropylthiazol-2-yl)methyl)-1H-pyrazole-3-carboxamide, which was co-crystallized with SARS-CoV-2 NSP14 exonuclease at 2.30 Å resolution (PDB ID: 9NFP) [1]. This X-ray crystal structure provides atomic-level validation of the fragment's binding mode, demonstrating that the 4-cyclopropylthiazole moiety engages the NSP14 active site as a bona fide fragment hit. A closely related analog, 5-(((cyclopropylmethyl)amino)methyl)-N-((4-cyclopropylthiazol-2-yl)methyl)-1H-pyrazole-3-carboxamide, was additionally characterized in a separate NSP14 co-crystal structure (PDB ID: 9NHU) [2], confirming that the 4-cyclopropylthiazole fragment is amenable to structure-guided elaboration. This structural biology evidence distinguishes 4-cyclopropylthiazol-2-amine from other 2-aminothiazole fragments that lack experimentally validated target engagement data in the PDB.

Fragment-based drug discovery SARS-CoV-2 NSP14 exonuclease

HSF1 Transcription Factor Inhibitor Development: 4-Cyclopropylthiazol-2-amine as a Privileged Starting Scaffold for IHSF115

4-Cyclopropylthiazol-2-amine was identified as a key starting fragment in the discovery and optimization of IHSF115, a validated small-molecule inhibitor of human heat shock transcription factor 1 (HSF1) [1]. Through systematic SAR exploration, the 4-cyclopropylthiazole core was elaborated into IHSF115, which demonstrated binding to the isolated HSF1 DNA-binding domain and inhibited HSF1 transcriptional activity by interfering with ATF1-containing transcription complex assembly. Critically, IHSF115 exhibited selective cytotoxicity across a panel of human cancer cell lines, with multiple myeloma lines showing consistently high sensitivity [1]. This established developmental trajectory from fragment to functional probe distinguishes 4-cyclopropylthiazol-2-amine from related 2-aminothiazoles (e.g., 4-methylthiazol-2-amine or 5-cyclopropylthiazol-2-amine) for which no comparable HSF1 inhibitor lineage has been reported.

HSF1 inhibitor Cancer therapeutics Heat shock response

Physicochemical Property Differentiation: Melting Point and Aqueous Solubility vs. 4-Methylthiazol-2-amine and 4-Phenylthiazol-2-amine

4-Cyclopropylthiazol-2-amine exhibits a melting point of 79–80°C and calculated aqueous solubility of ~1.5 g/L (slightly soluble) at 25°C . In contrast, 4-methylthiazol-2-amine (CAS 1603-91-4) melts at 44–47°C and is freely soluble in water , while 4-phenylthiazol-2-amine (CAS 2010-06-2) melts at 149–153°C . The cyclopropyl analog thus occupies an intermediate position between the low-melting, highly water-soluble methyl analog and the high-melting, poorly water-soluble phenyl analog. This intermediate solid-state profile offers practical advantages for weighing, handling, and storage in a research laboratory setting relative to the hygroscopic and low-melting 4-methylthiazol-2-amine, while maintaining sufficient solubility for standard organic synthesis and biochemical assay conditions.

Physicochemical properties Solid-state characterization Formulation suitability

Optimal Research and Procurement Application Scenarios for 4-Cyclopropylthiazol-2-amine Based on Quantitative Differentiation Evidence


CNS mGlu5 Allosteric Modulator Lead Optimization Programs Requiring Intermediate-Potency Thiazole Scaffolds

For medicinal chemistry teams developing mGlu5 negative allosteric modulators for CNS indications, 4-cyclopropylthiazol-2-amine provides a well-characterized scaffold with a defined IC₅₀ of 900 nM in the 3-cyano-5-fluoro-N-arylbenzamide series [1]. This intermediate potency compares favorably against the highly potent 4-methylthiazol-2-yl analog (IC₅₀ = 59 nM), which may pose challenges for achieving adequate selectivity windows, and against the weakly active phenyl analog (IC₅₀ = 5,440 nM). The cyclopropyl group additionally offers potential metabolic advantages over the methyl substituent through reduced CYP-mediated oxidation at the benzylic position [2], making it an attractive starting point for lead optimization campaigns targeting improved CNS drug-like properties.

Fragment-Based Drug Discovery Campaigns with Structural Biology Support for Antiviral or Oncology Targets

Research groups engaged in fragment-based drug discovery (FBDD) for antiviral targets (particularly coronavirus NSP14 exonuclease) or oncology targets (HSF1 transcription factor) can leverage 4-cyclopropylthiazol-2-amine as a pre-validated fragment. The compound has demonstrated crystallographic binding to SARS-CoV-2 NSP14 at 2.30 Å resolution (PDB 9NFP) [1], providing an experimentally determined binding mode that accelerates structure-based design. Additionally, the scaffold served as the starting point for developing the HSF1 inhibitor IHSF115, which exhibits selective cytotoxicity against multiple myeloma cell lines [2]. Procurement of this fragment thus enables rapid entry into two distinct and therapeutically relevant target classes with established structural and pharmacological validation.

Glucokinase Activator Programs Requiring Moderate Allosteric Activation to Mitigate Hypoglycemia Risk

In type 2 diabetes drug discovery, glucokinase activators must balance efficacy against the risk of hypoglycemia from excessive GK activation. The N-(4-cyclopropylthiazol-2-yl) glucokinase activator scaffold delivers a moderate 1.87-fold activation with an EC₅₀ of 1,350 nM [1][2], in contrast to the highly potent N-(4-isopropylthiazol-2-yl) analog (EC₅₀ = 26 nM, 2.49-fold activation) which may pose a greater hypoglycemia liability. This intermediate activation profile makes 4-cyclopropylthiazol-2-amine a rational choice for programs seeking liver-selective, mild GK activation as a safer therapeutic strategy.

Chemical Biology Tool Compound Synthesis for Heat Shock Response Pathway Investigation

For academic and industry groups studying the heat shock response and proteostasis in cancer biology, 4-cyclopropylthiazol-2-amine serves as the core scaffold for synthesizing HSF1 pathway probes. The published SAR around this fragment, culminating in IHSF115, provides a detailed optimization roadmap [1]. IHSF115 has been validated as a chemical biology tool that inhibits HSF1 transcriptional activity without affecting heat-induced HSF1 oligomerization, nuclear localization, or DNA binding, thereby enabling mechanistic dissection of HSF1-mediated transcription complex assembly. Procurement of the parent 4-cyclopropylthiazol-2-amine fragment supports the synthesis of both IHSF115 and novel analogs for further target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropylthiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.